molecular formula C23H18ClN3O2 B2702134 2-amino-3-(4-chlorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide CAS No. 898452-98-7

2-amino-3-(4-chlorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

Cat. No.: B2702134
CAS No.: 898452-98-7
M. Wt: 403.87
InChI Key: PYQJQVRYQDUKLN-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Indolizine derivatives have been synthesized and evaluated for a range of biological activities. For example, Mahanthesha et al. (2022) synthesized a series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, showing significant in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. The study also included molecular docking to support the anticancer activity of these molecules, indicating the potential of indolizine derivatives in medicinal chemistry (Mahanthesha, Suresh, & Naik, 2022).

Novel Synthesis Techniques

Innovative synthesis techniques for indolizine derivatives have also been explored. Ziyaadini et al. (2011) developed a novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating an efficient method for producing these compounds without prior activation or modification (Ziyaadini et al., 2011).

Antimicrobial Activities

The antimicrobial potential of indolizine derivatives has been a subject of interest. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the synthesis of indole-containing derivatives with promising antimicrobial activities against various bacterial strains and yeast, illustrating the versatile applications of indolizine derivatives in addressing microbial resistance (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Applications to Tropical Diseases

Research by Zhang et al. (2014) on isoxazoline indolizine amides for potential application to tropical diseases showcases the therapeutic potential of indolizine derivatives in addressing health challenges prevalent in tropical regions (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJQVRYQDUKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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